molecular formula C17H26N2O B11958945 2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide

2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide

Cat. No.: B11958945
M. Wt: 274.4 g/mol
InChI Key: PLHMFZHIYKZDAD-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the synthesis of various medicinal compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide typically involves the reaction of 4-isopropylphenylpiperidine with ethyl chloroformate. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

2-ethyl-N-(4-propan-2-ylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C17H26N2O/c1-4-16-7-5-6-12-19(16)17(20)18-15-10-8-14(9-11-15)13(2)3/h8-11,13,16H,4-7,12H2,1-3H3,(H,18,20)

InChI Key

PLHMFZHIYKZDAD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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